
2-氟-5-甲基-4-(三氟甲基)苯甲醇
描述
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring, with a benzyl alcohol functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
科学研究应用
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with various biomolecules.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: : Employed in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol typically involves multiple steps, starting with the appropriate benzene derivative. One common method is the halogenation of benzene to introduce the fluorine and trifluoromethyl groups, followed by further functionalization to introduce the methyl group and the benzyl alcohol moiety.
Industrial Production Methods
In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, often involving catalysts to improve yield and selectivity. Large-scale production would require careful monitoring of reaction conditions, such as temperature, pressure, and the use of specific solvents to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: : Converting the benzyl alcohol group to a carboxylic acid.
Reduction: : Reducing any functional groups present, such as converting ketones to alcohols.
Substitution: : Replacing one of the substituents on the benzene ring with another group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, nitric acid, or alkyl halides.
Major Products Formed
Oxidation: : 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid.
Reduction: : Reduced derivatives of the compound, depending on the specific functional groups present.
Substitution: : Substituted benzene derivatives with different functional groups.
作用机制
The mechanism by which 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.
相似化合物的比较
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol is unique due to its specific combination of functional groups. Similar compounds include:
2-Fluoro-5-methylbenzyl alcohol: : Lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzyl alcohol: : Lacks the fluorine and methyl groups.
5-Methyl-4-(trifluoromethyl)benzyl alcohol: : Lacks the fluorine atom.
属性
IUPAC Name |
[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-3,14H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXVMRQKBSXFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


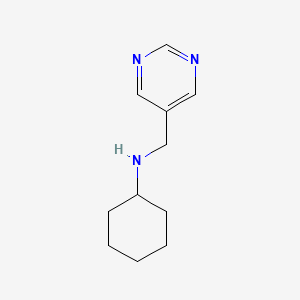
![3-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1399710.png)
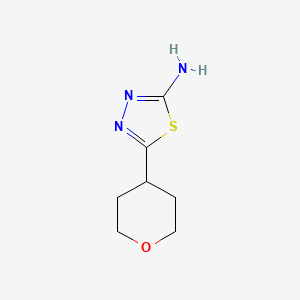
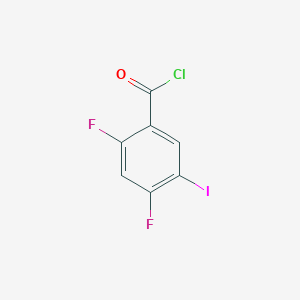

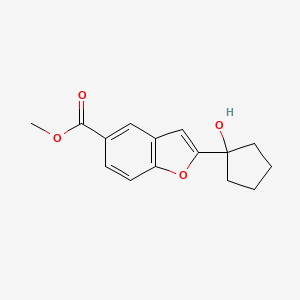
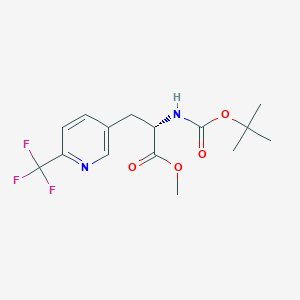
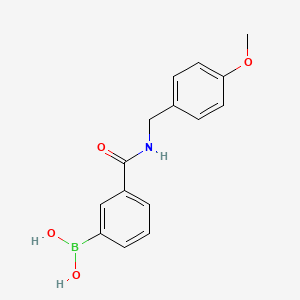
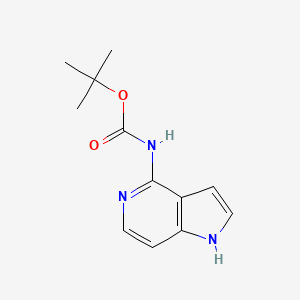
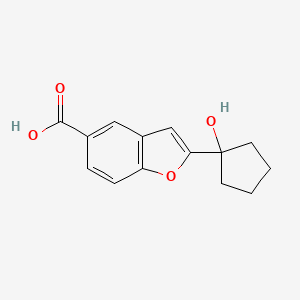
![N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B1399729.png)
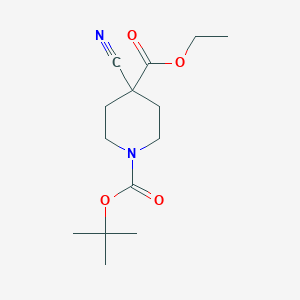
![5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399731.png)
![5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399732.png)
